

BRD7586: A Selective Inhibitor of Streptococcus pyogenes Cas9 (SpCas9)

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Compound of Interest

Compound Name: BRD7586

Cat. No.: B11935284

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **BRD7586**, a potent and selective small-molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9). This document is intended for researchers, scientists, and drug development professionals interested in the temporal and dose-dependent control of CRISPR-Cas9 genome editing. The guide details the quantitative efficacy of **BRD7586**, outlines key experimental protocols for its characterization, and visualizes its mechanism of action and related experimental workflows.

Introduction

The CRISPR-Cas9 system has revolutionized genome editing, offering unprecedented ease and efficiency in modifying genetic material. However, the persistent activity of the Cas9 nuclease can lead to undesirable off-target mutations, posing a significant challenge for therapeutic applications. Small-molecule inhibitors of Cas9 offer a powerful solution for precise temporal control over its activity, thereby enhancing the safety and specificity of genome editing. **BRD7586** has emerged as a key chemical tool for this purpose. It is a cell-permeable small molecule that selectively inhibits SpCas9, reduces off-target effects, and is active across various genomic loci and nuclease delivery methods.^{[1][2][3]}

Quantitative Data Presentation

The following tables summarize the quantitative data regarding the inhibitory effects of **BRD7586** on SpCas9 activity in various cellular assays.

Table 1: Dose-Dependent Inhibition of SpCas9 by **BRD7586** in Cellular Assays

Assay Type	Cell Line	SpCas9 Delivery	EC50 (μM)	Maximum Inhibition (at 20 μM) vs. DMSO	Reference
eGFP Disruption	HEK293T	Plasmid	6.2 ± 1.2	Significant (P = 2.6 × 10 ⁻⁹)	[3][4]
eGFP Disruption	U2OS.eGFP. PEST	RNP	Not explicitly stated	Significant (P = 1.9 × 10 ⁻⁷)	
HiBiT Knock-in	HEK293T	Plasmid	5.7 ± 0.36	Significant (P = 6.2 × 10 ⁻¹²)	
HiBiT Knock-in	HEK293T	RNP	Not explicitly stated	Significant (P = 9.0 × 10 ⁻¹⁰)	

Table 2: Enhancement of SpCas9 Specificity by **BRD7586**

Target Gene	Cell Line	Incubation Time with BRD7586	On-target vs. Off-target Indel Frequency Ratio Enhancement (at 20 μM)	Reference
EMX1	HEK293T	48 hours	Significantly increased (P = 9.1 × 10 ⁻⁶)	
FANCF	HEK293T	48 hours	Significantly increased (P = 0.0019)	
VEGFA	HEK293T	48 hours	Significantly increased (P = 0.0019)	

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization for specific experimental conditions.

eGFP Disruption Assay

This assay quantifies Cas9 activity by measuring the disruption of an enhanced Green Fluorescent Protein (eGFP) reporter gene.

Materials:

- U2OS cells stably expressing eGFP (U2OS.eGFP.PEST)
- SpCas9 expression plasmid or purified SpCas9 protein
- sgRNA expression plasmid targeting eGFP or synthetic sgRNA
- **BRD7586**
- Transfection reagent (for plasmids) or electroporation system (for RNPs)
- Flow cytometer

Protocol:

- Cell Seeding: Seed U2OS.eGFP.PEST cells in a 96-well plate at a density of 10,000 cells per well. Allow cells to adhere overnight.
- Compound Treatment: Prepare serial dilutions of **BRD7586** in cell culture medium. Replace the medium in the wells with the medium containing **BRD7586** or DMSO as a vehicle control.
- Transfection/Electroporation:
 - Plasmid Delivery: Transfect cells with SpCas9 and eGFP-targeting sgRNA plasmids using a suitable transfection reagent according to the manufacturer's instructions.
 - RNP Delivery: Assemble ribonucleoprotein (RNP) complexes by incubating purified SpCas9 protein with synthetic sgRNA. Deliver the RNPs into cells via electroporation.

- Incubation: Incubate the cells for 48-72 hours to allow for gene editing and subsequent protein turnover.
- Flow Cytometry: Harvest the cells and analyze the percentage of eGFP-negative cells using a flow cytometer. The disruption of the eGFP gene leads to a loss of fluorescence.
- Data Analysis: The percentage of eGFP-negative cells is indicative of Cas9 cleavage activity. Normalize the results to the DMSO control.

HiBiT Knock-in Assay

This assay measures Cas9-mediated homology-directed repair (HDR) by detecting the knock-in of a small, bright HiBiT tag.

Materials:

- HEK293T cells
- SpCas9 expression plasmid or purified SpCas9 protein
- sgRNA expression plasmid or synthetic sgRNA targeting the insertion site
- Single-stranded oligodeoxynucleotide (ssODN) donor template containing the HiBiT tag flanked by homology arms
- **BRD7586**
- Nano-Glo® HiBiT Lytic Detection System (Promega)
- Luminometer

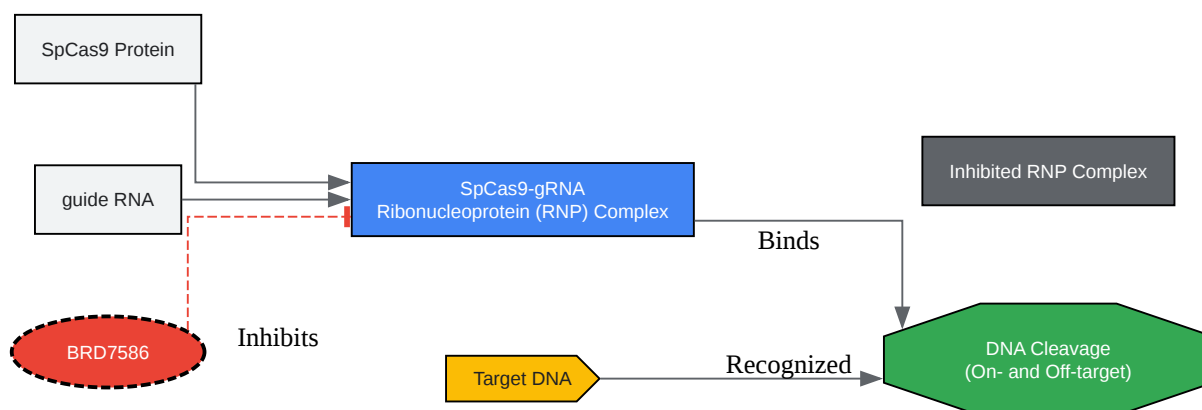
Protocol:

- Cell Seeding: Seed HEK293T cells in a 96-well plate.
- Compound Treatment: Treat cells with serially diluted **BRD7586** or DMSO.
- Transfection: Co-transfect the cells with the SpCas9 expression vector, the sgRNA expression vector, and the HiBiT donor ssODN.

- Incubation: Incubate the cells for 24-48 hours.
- Luminescence Measurement: Lyse the cells and measure the luminescence using the Nano-Glo® HiBiT Lytic Detection System according to the manufacturer's protocol. The luminescent signal is proportional to the amount of HiBiT-tagged protein produced via HDR.
- Data Analysis: Normalize the luminescence readings to the DMSO control to determine the extent of inhibition.

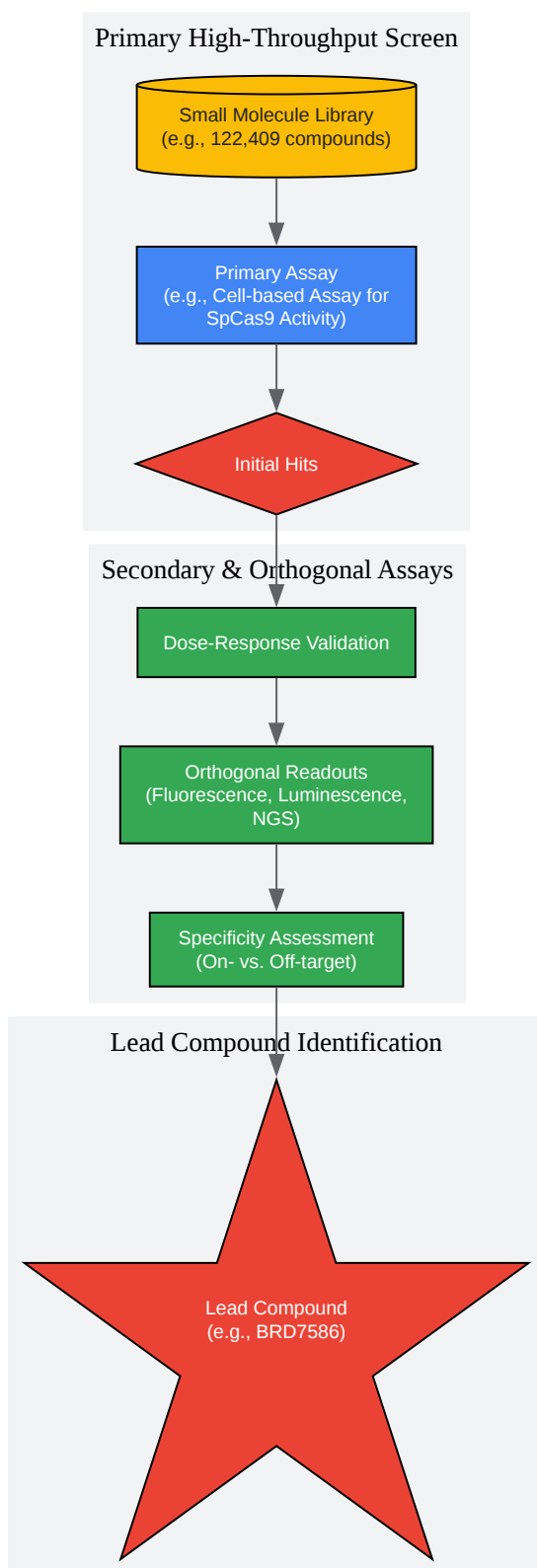
Visualizations

The following diagrams illustrate key pathways and workflows related to **BRD7586**.



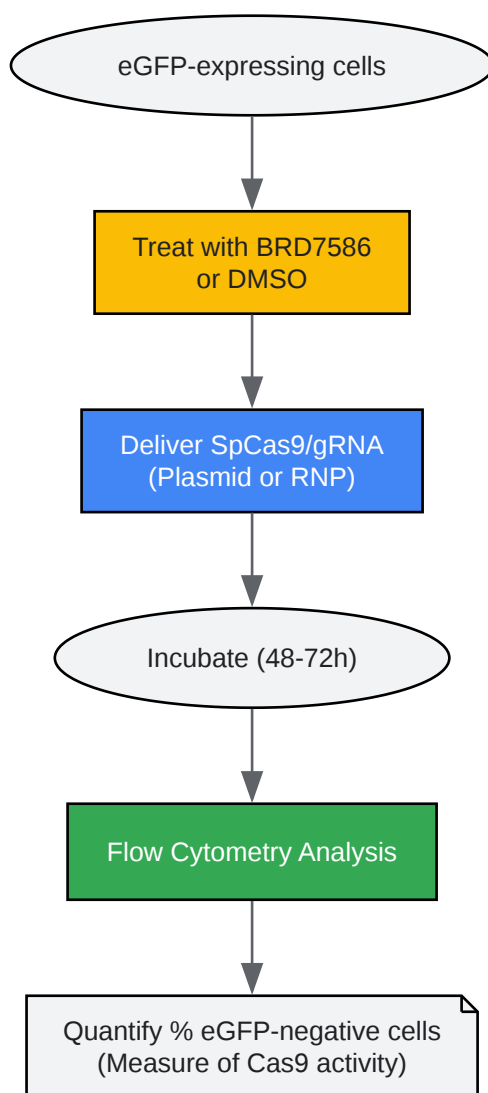
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Caption: Mechanism of SpCas9 Inhibition by **BRD7586**.



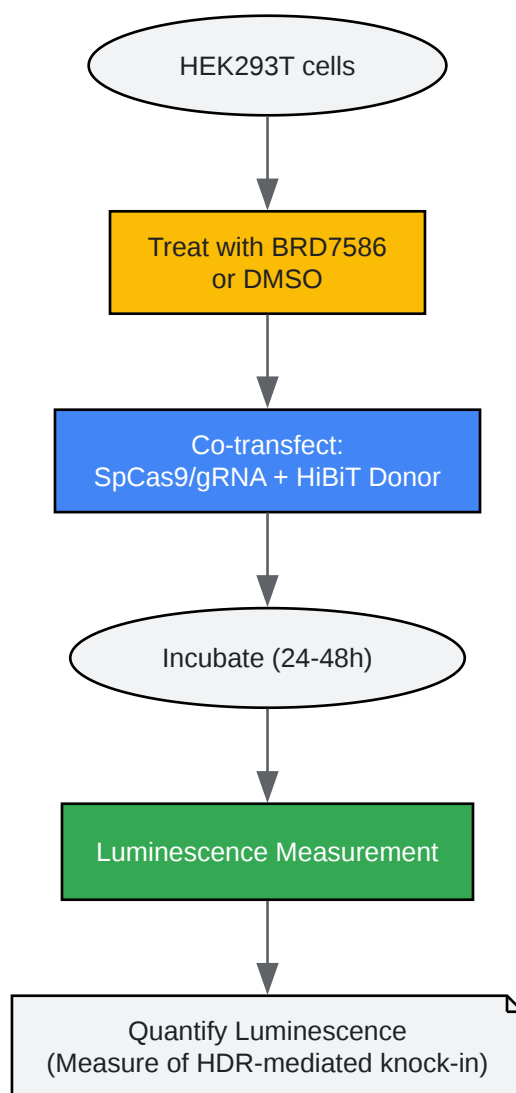
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Caption: Workflow for Identifying SpCas9 Small-Molecule Inhibitors.



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Caption: eGFP Disruption Assay Experimental Workflow.



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Caption: HiBiT Knock-in Assay Experimental Workflow.

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References

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